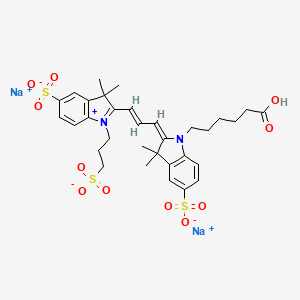

Trisulfo-Cy3-acid (disodium)

Description

Trisulfo-Cy3-acid (disodium) is a cyanine dye derivative belonging to the Cy3 family, distinguished by three sulfonate groups that confer enhanced water solubility compared to non-sulfonated analogs. It is primarily utilized in fluorescence-based applications, including biomolecular labeling, microscopy, and flow cytometry, due to its strong absorbance in the visible spectrum (λmax ~550 nm) and high quantum yield . The compound is supplied as a disodium salt, ensuring stability in aqueous solutions. Key properties include:

Properties

Molecular Formula |

C32H38N2Na2O11S3 |

|---|---|

Molecular Weight |

768.8 g/mol |

IUPAC Name |

disodium;(2E)-1-(5-carboxypentyl)-2-[(E)-3-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C32H40N2O11S3.2Na/c1-31(2)24-20-22(47(40,41)42)13-15-26(24)33(17-7-5-6-12-30(35)36)28(31)10-8-11-29-32(3,4)25-21-23(48(43,44)45)14-16-27(25)34(29)18-9-19-46(37,38)39;;/h8,10-11,13-16,20-21H,5-7,9,12,17-19H2,1-4H3,(H3-,35,36,37,38,39,40,41,42,43,44,45);;/q;2*+1/p-2 |

InChI Key |

LBKXGVTXCKNWJK-UHFFFAOYSA-L |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Cyanine Core Structure

The cyanine core forms the foundation of Trisulfo-Cy3-acid (disodium). The process begins with condensing two indole derivatives to create a conjugated polymethine chain.

Reaction Components and Conditions

- Precursors : 2,3,3-trimethylindole and 1,3,3-trimethyl-2-methyleneindoline are common starting materials.

- Solvents : Anhydrous dichloromethane or dimethylformamide (DMF) under nitrogen atmosphere.

- Catalysts : Triethylamine (TEA) facilitates deprotonation, while chloroacetyl chloride introduces reactive acyl groups.

A representative reaction involves refluxing 2,3,3-trimethylindole with propane sultone at 120°C for 3 hours to form a sulfonated intermediate. The resulting indolium salt is then coupled with a second indole derivative via a vinylene bridge (-CH=CH-) using a palladium catalyst.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 120°C | |

| Reaction Time | 3–6 hours | |

| Yield (crude) | 60–75% |

Sulfonation to Introduce Solubility Groups

Sulfonation introduces three sulfonate (-SO₃⁻) groups, enhancing water solubility. This step distinguishes Trisulfo-Cy3-acid from non-sulfonated Cy3 variants.

Sulfonation Protocols

- Reagents : Sulfur trioxide (SO₃) complexes or concentrated sulfuric acid.

- Conditions : Reaction occurs at 0–5°C to prevent over-sulfonation, followed by neutralization with sodium hydroxide to form the disodium salt.

For example, the cyanine core is treated with a 3:1 molar excess of SO₃-pyridine complex in anhydrous DMF. After 4 hours, the mixture is quenched with ice-cold water and adjusted to pH 8–9 using NaOH, precipitating the trisulfonated product.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Molar Ratio (SO₃:Core) | 3:1 | |

| Temperature | 0–5°C | |

| Neutralization pH | 8.0–8.5 |

Purification and Characterization

Crude Trisulfo-Cy3-acid (disodium) requires purification to remove unreacted precursors and byproducts.

High-Performance Liquid Chromatography (HPLC)

- Column : C18 reverse-phase column.

- Mobile Phase : Gradient of acetonitrile and 0.1% trifluoroacetic acid (TFA).

- Detection : UV-Vis at 550 nm (λmax for Cy3 derivatives).

HPLC resolves the product from mono- and di-sulfonated impurities, achieving ≥95% purity. The disodium form is confirmed via mass spectrometry, showing a molecular ion peak at m/z 768.8.

Industrial-Scale Production

Commercial synthesis (e.g., by EvitaChem and MedChemExpress) employs automated reactors to optimize yield and consistency.

Quality Control and Validation

Final product validation includes:

Chemical Reactions Analysis

Primary Reaction Mechanisms

Trisulfo-Cy3-acid (disodium) undergoes carboxylic acid activation to form reactive intermediates for bioconjugation. Key reaction types include:

a. Esterification

The carboxylic acid group reacts with N-hydroxysuccinimide (NHS) or tetrafluorophenol (TFP) in the presence of carbodiimide coupling agents (e.g., EDC) to form activated esters. These esters readily react with primary amines on proteins or nucleic acids, forming stable amide bonds .

b. Direct Coupling via Peptide Synthesis

In solid-phase peptide synthesis, the carboxylic acid is activated in situ using reagents like HATU or DCC, enabling direct conjugation to amine-terminated substrates .

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Key Outcomes |

|---|---|---|

| pH | 7.0–8.5 (neutral to slightly basic) | Optimizes NHS ester stability and reactivity |

| Solvent | Aqueous buffers (PBS, HEPES) or DMSO/DMF | Maintains dye solubility and activity |

| Temperature | 4–25°C | Balances reaction rate and protein stability |

| Coupling Agent | EDC, HATU, or DCC | Facilitates carboxylic acid activation |

Comparative Reactivity with Analogues

Stability and Storage Considerations

-

Activated Esters : NHS esters of Trisulfo-Cy3-acid are stable for ≤24 hours at 4°C but degrade rapidly in aqueous solutions; lyophilization extends shelf life .

-

Free Acid : Stable for >3 years at -20°C when protected from light and moisture .

Research Findings and Limitations

-

Fluorescence Quenching : Conjugation to hydrophobic biomolecules (e.g., membrane proteins) can reduce quantum yield by 15–20% due to environmental effects .

-

Steric Hindrance : Large biomolecules (e.g., IgG antibodies) may limit labeling efficiency to 2–3 dye molecules per protein .

Trisulfo-Cy3-acid (disodium) remains a cornerstone reagent for fluorescence-based assays, offering robust aqueous solubility and versatile conjugation chemistry. Its applications span from live-cell imaging to diagnostic assays, though careful optimization of reaction conditions is critical to maximize labeling efficiency .

Scientific Research Applications

Trisulfo-Cy3-acid is widely utilized in immunological assays due to its compatibility with various labeling techniques. Its applications include:

- Antibody Labeling : The dye can be conjugated to antibodies for use in flow cytometry and immunofluorescence microscopy. This allows researchers to visualize and quantify specific proteins in cells or tissue sections .

- Cell Tracking : Trisulfo-Cy3-acid-labeled cells can be tracked over time in live imaging studies, providing valuable information on cell migration and behavior.

Case Study: Antibody Conjugation

A study demonstrated the successful conjugation of Trisulfo-Cy3-acid to anti-CD4 antibodies for flow cytometric analysis of T-cell populations. The results showed enhanced signal intensity compared to traditional dyes, leading to improved detection limits .

Applications in Drug Development

The compound is also being explored for its potential in drug development, particularly in the context of antibody-drug conjugates (ADCs). Its sulfonate groups enhance solubility and reduce aggregation, which is crucial for maintaining the stability of ADC formulations .

Table 2: Applications of Trisulfo-Cy3-acid in Drug Development

| Application | Description |

|---|---|

| Antibody-Drug Conjugates | Used as a fluorescent marker for tracking ADCs |

| Apoptosis Studies | Helps visualize apoptotic cells in drug response assays |

| Cell Cycle Analysis | Labels cells for monitoring cell cycle progression |

Other Research Applications

Beyond molecular biology and immunology, Trisulfo-Cy3-acid finds utility in various other research areas:

- Neuroscience : It is used to label neuronal markers, aiding in the study of neuronal signaling pathways.

- Environmental Monitoring : The dye can be employed in assays that measure the presence of specific pathogens or toxins in environmental samples.

Mechanism of Action

The mechanism by which Trisulfo-Cy3-acid (disodium) exerts its effects is primarily based on its fluorescence properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for imaging and detection purposes. The presence of sulfonate groups enhances its solubility and stability in aqueous environments, facilitating its interaction with biological molecules and other targets .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Fluorescent Dyes with Sulfonate Modifications

Disodium Fluorescein

- Structure : Contains two sulfonate groups (vs. three in Trisulfo-Cy3).

- Solubility : High water solubility (~50 mg/mL), but lower than Trisulfo-Cy3 due to fewer sulfonates .

- Applications : Used in gel studies (e.g., zein-based gels) to probe hydrophobic interactions. Reduces elastic modulus in gels, indicating hydrophilic disruption of polymer networks .

Rhodamine B

- Structure : Lacks sulfonate groups; hydrophobic core.

- Solubility: Limited in water (<1 mg/mL), requiring organic solvents (e.g., DMSO) .

- Applications : Primarily used in hydrophobic environments (e.g., lipid membranes). In zein gels, it mimics Trisulfo-Cy3’s hydrophilic disruption but with weaker effects .

Methylene Blue

Sulfonated Disodium Salts in Biomedical Research

Taurodeoxycholic Acid-3-Sulfate (Disodium Salt)

- Structure : Bile acid derivative with one sulfonate group.

- Applications : Used in lipid metabolism studies. Unlike Trisulfo-Cy3, it interacts with lipid bilayers rather than fluorescence labeling .

Chromotropic Acid Disodium Salt Dihydrate

Functional Analogues in Catalysis and Microbiology

Disodium Phosphate

Comparative Data Table

Research Findings and Contradictions

- Hydrophilic vs. Hydrophobic Interactions : Trisulfo-Cy3’s triple sulfonation minimizes aggregation in aqueous media, outperforming Rhodamine B and methylene blue . However, disodium fluorescein’s dual sulfonates still disrupt hydrophobic gel networks, suggesting even moderate sulfonation significantly alters material interactions .

- Stability: Trisulfo-Cy3 requires stringent storage (-20°C) for 3-year stability , whereas disodium phosphate remains stable for 24 months at ambient conditions . This highlights a trade-off between organic dye complexity and inorganic salt robustness.

- Biological Impact : Unlike disodium phosphate, which inhibits STEC growth at high concentrations , Trisulfo-Cy3’s biological effects are unstudied, necessitating caution in live-cell applications .

Biological Activity

Trisulfo-Cy3-acid (disodium) is a synthetic fluorescent dye belonging to the cyanine dye family, known for its unique structure that incorporates three sulfonate groups. This structural feature significantly enhances its solubility in aqueous environments, making it particularly valuable for various biological applications, including biochemical assays and imaging techniques.

- Molecular Formula : C32H40N2O11S3

- Molecular Weight : Approximately 736.94 g/mol

- Solubility : Highly soluble in water due to the presence of sulfonate groups.

Trisulfo-Cy3-acid (disodium) exhibits significant biological activity primarily through its ability to bind covalently to target biomolecules such as proteins and nucleic acids. This property enables researchers to track dynamic changes in biological samples effectively. The compound’s high extinction coefficient and fluorescence quantum yield make it an effective fluorescent marker.

Applications

The compound is widely used in several fields, including:

- Fluorescent Labeling : For proteins, nucleic acids, and other biomolecules.

- Imaging Techniques : Utilized in various fluorescence imaging applications.

- Bioconjugation : Serves as a reagent for the preparation of activated esters, allowing for the modification of peptides during solid-phase synthesis.

Comparative Characteristics with Other Dyes

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Sulfo-Cyanine 5 | Contains five sulfonate groups; higher absorption/emission wavelengths | More suitable for deep tissue imaging |

| Sulfo-Cyanine 7 | Extended wavelength range; excellent photostability | Ideal for multiplexing applications |

| DiSulfo-Cyanine 3 | Two sulfonate groups; lower molecular weight | Enhanced reactivity with carboxyl groups |

| Sulfo-Cyanine 3 Azide | Azide functional group; compatible with click chemistry | Versatile for bioconjugation |

Trisulfo-Cy3-acid (disodium) is distinguished by its specific combination of three sulfonate groups and an amine functionality, enhancing its effectiveness in aqueous applications and covalent coupling to biomolecules .

Case Studies

-

Fluorescence-Assisted Capillary Electrophoresis :

A study demonstrated the use of Trisulfo-Cy3-acid (disodium) in fluorescence-assisted capillary electrophoresis (FACE) of glycans. The dye's negatively charged auxochromes facilitated improved detection sensitivity and resolution of glycan structures . -

Immunofluorescence Applications :

In a study involving tumor slides, Trisulfo-Cy3-acid was conjugated with secondary antibodies to visualize specific proteins. The results showed reduced background fluorescence compared to other commonly used dyes, indicating its superior performance in immunofluorescence assays .

Research Findings

Recent research has highlighted several important aspects of Trisulfo-Cy3-acid's biological activity:

- Binding Efficiency : Studies indicate that the compound binds effectively to various biological targets, including immune checkpoint proteins and cytokines, enhancing the visualization of cellular interactions .

- Photostability : Compared to other fluorescent dyes, Trisulfo-Cy3-acid exhibits excellent photostability, making it suitable for long-term imaging experiments .

- Versatility in Applications : Its ability to react with different functional groups allows for diverse applications in bioconjugation and labeling protocols .

Q & A

Basic Research Questions

Q. How can researchers determine the optimal storage conditions for Trisulfo-Cy3-acid (disodium) to ensure long-term stability in aqueous solutions?

- Methodological Answer : Stability is influenced by pH, temperature, and ionic strength. For disodium salts of sulfonated compounds, storage at 4°C in inert, airtight containers with desiccants is recommended to prevent hydrolysis or oxidation. Shelf life assessments should include periodic HPLC analysis to monitor degradation products (e.g., free sulfonic acids). For reference, disodium phosphate derivatives exhibit stability for up to 24 months under controlled conditions .

Q. What experimental protocols are recommended for assessing the solubility of Trisulfo-Cy3-acid (disodium) in biologically relevant buffers?

- Methodological Answer : Solubility testing should follow a tiered approach:

Primary Screening : Dissolve small quantities (e.g., 1 mg) in PBS (pH 7.4), Tris-HCl (pH 8.0), or DMSO (for stock solutions). Vortex and centrifuge to isolate precipitates.

Quantification : Use UV-Vis spectroscopy (λmax ~550 nm for Cy3 derivatives) to determine saturation points.

Note: Deuterated analogs of sulfated disodium salts (e.g., lithocholic acid 3-sulfate-d4) require similar protocols, with DMSO as a preferred solvent for hydrophobic matrices .

Q. How should researchers validate the purity of Trisulfo-Cy3-acid (disodium) batches synthesized in-house?

- Methodological Answer : Combine orthogonal techniques:

- HPLC-MS : To detect sulfonation efficiency and byproducts (e.g., mono- or di-sulfo derivatives).

- NMR : Confirm structural integrity, particularly the presence of three sulfonate groups.

- Elemental Analysis : Verify sodium content (theoretical ~8-10% for disodium salts).

Certified reference materials (CRMs) for structurally related compounds, such as taurodeoxycholic acid 3-sulfate disodium, can serve as benchmarks .

Advanced Research Questions

Q. What strategies can resolve discrepancies in fluorescence quantum yield (ΦF) measurements of Trisulfo-Cy3-acid (disodium) across different experimental setups?

- Methodological Answer :

- Standardize Conditions : Control temperature, excitation wavelength, and buffer ionic strength. For example, disodium tetraborate concentration and pH significantly alter fluorescence in CCD-based assays .

- Reference Calibration : Use rhodamine B (ΦF = 0.48 in ethanol) as an internal standard.

- Artifact Mitigation : Account for self-quenching at high concentrations (>10 µM) and aggregation in low-polarity solvents.

Q. How can researchers design a robust biological assay to evaluate the photostability of Trisulfo-Cy3-acid (disodium) in live-cell imaging?

- Methodological Answer :

Experimental Design : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant):

- Illumination : Use a 532 nm laser at defined power densities (e.g., 1-5 kW/cm²).

- Quantification : Track fluorescence decay over time via time-lapse microscopy.

Controls : Include commercial Cy3 derivatives (e.g., disulfo-Cy3-carboxylic acid) for comparative photobleaching rates .

Data Analysis : Fit decay curves to a mono-exponential model to calculate half-lives.

Q. What analytical approaches are suitable for detecting and quantifying sulfonation site heterogeneity in Trisulfo-Cy3-acid (disodium)?

- Methodological Answer :

- Tandem MS/MS : Fragmentation patterns can distinguish positional isomers (e.g., sulfonation at terminal vs. central aromatic rings).

- Ion Chromatography : Separate isoforms based on charge density differences.

- Cross-Validation : Compare results with synthetic standards of defined sulfonation patterns, as demonstrated for sulfated bile acid derivatives .

Data Contradiction & Optimization

Q. How should researchers address conflicting reports on the pH-dependent aggregation behavior of Trisulfo-Cy3-acid (disodium)?

- Methodological Answer :

- Systematic Replication : Reproduce experiments using identical buffers (e.g., citrate vs. phosphate) and instrument settings.

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radii at pH 4-9 to identify aggregation thresholds.

- Meta-Analysis : Reconcile findings with literature on analogous compounds, such as sulfonated cyanine dyes, where aggregation is minimized above pH 6.5 .

Q. What statistical tools are recommended for optimizing Trisulfo-Cy3-acid (disodium) conjugation efficiency to antibodies or nanoparticles?

- Methodological Answer :

- Response Surface Methodology (RSM) : Use a Central Composite Design (CCD) to model interactions between variables (e.g., molar ratio, reaction time).

- Quality Metrics : Monitor conjugation efficiency via MALDI-TOF (for antibodies) or ζ-potential shifts (for nanoparticles).

- Case Study : A CCD-based approach improved disodium tetraborate-mediated nanoparticle synthesis by 30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.